molecular formula C20H24N2O4S B4739947 N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide

N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B4739947
M. Wt: 388.5 g/mol
InChI Key: BLHSYVNKANJNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, also known as BMS-687453, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. Studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. Moreover, this compound has been shown to have low toxicity in preclinical studies. However, one of the limitations is the lack of data on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.

Future Directions

There are several future directions for the research on N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide. One of the directions is the further investigation of its mechanism of action and its potential targets. Moreover, more preclinical studies are needed to determine the optimal dosage, administration route, and toxicity profile of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide in humans.

Scientific Research Applications

N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Preclinical studies have shown that this compound has potent anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

N-benzyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-19-11-10-17(27(24,25)22-12-6-3-7-13-22)14-18(19)20(23)21-15-16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHSYVNKANJNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.